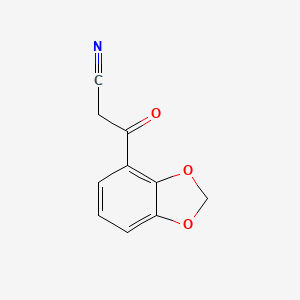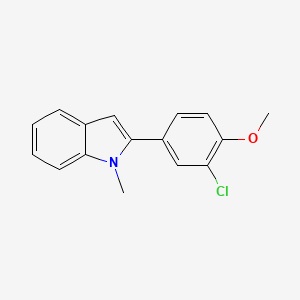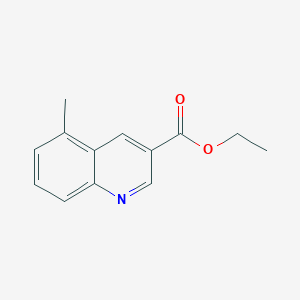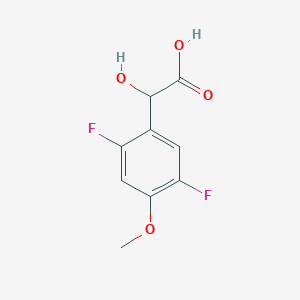
2,5-Difluoro-4-methoxymandelic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Difluoro-4-methoxymandelic acid is an organic compound that belongs to the class of mandelic acids It is characterized by the presence of two fluorine atoms and a methoxy group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4-methoxymandelic acid typically involves the introduction of fluorine atoms and a methoxy group onto the mandelic acid structure. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to introduce the fluorine atoms. The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The scalability of these methods is crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-4-methoxymandelic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,5-Difluoro-4-methoxymandelic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-4-methoxymandelic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets. The methoxy group may also play a role in modulating the compound’s activity by affecting its electronic properties and steric interactions.
Comparison with Similar Compounds
Similar Compounds
2,5-Difluoromandelic acid: Similar structure but lacks the methoxy group.
4-Methoxymandelic acid: Contains the methoxy group but lacks fluorine atoms.
2,4-Difluoromandelic acid: Different fluorine substitution pattern.
Uniqueness
2,5-Difluoro-4-methoxymandelic acid is unique due to the specific combination of fluorine atoms and a methoxy group on the mandelic acid backbone. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
1261825-63-1 |
|---|---|
Molecular Formula |
C9H8F2O4 |
Molecular Weight |
218.15 g/mol |
IUPAC Name |
2-(2,5-difluoro-4-methoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H8F2O4/c1-15-7-3-5(10)4(2-6(7)11)8(12)9(13)14/h2-3,8,12H,1H3,(H,13,14) |
InChI Key |
MOCXOIFNMQVTQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)C(C(=O)O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


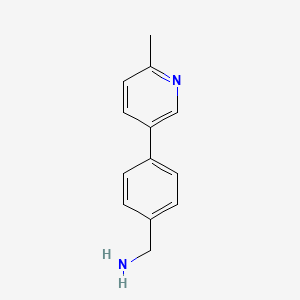
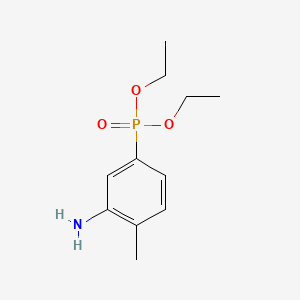
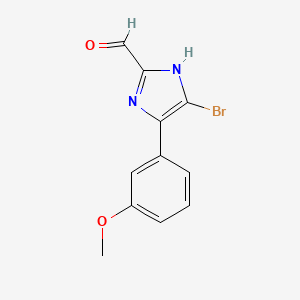
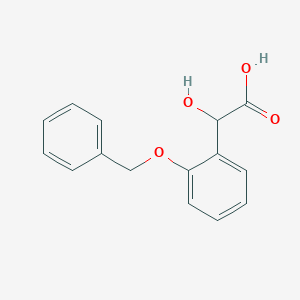

![3-Chloronaphtho[2,3-d]isoxazole](/img/structure/B13700708.png)
